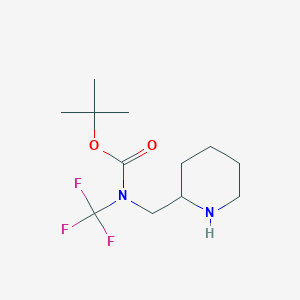
Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a tert-butyl group, a piperidin-2-ylmethyl moiety, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylating agents. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The process can be summarized as follows:
Starting Materials: Piperidine derivative, tert-butyl chloroformate, trifluoromethylating agent.
Reaction Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control.
Procedure: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base to form the intermediate carbamate. This intermediate is then treated with a trifluoromethylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学的研究の応用
Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a pharmacophore in drug design, particularly for targeting specific proteins or pathways.
Industry: The compound’s unique properties make it useful in the development of agrochemicals and materials science.
作用機序
The mechanism of action of tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions. The piperidin-2-ylmethyl moiety contributes to the compound’s overall stability and reactivity, facilitating its interaction with specific molecular pathways.
類似化合物との比較
Similar Compounds
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- Tert-butyl (3-(trifluoromethyl)piperidin-3-yl)carbamate
Uniqueness
Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate stands out due to its unique combination of functional groups. The presence of both the trifluoromethyl and piperidin-2-ylmethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its significance in scientific research.
特性
分子式 |
C12H21F3N2O2 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC名 |
tert-butyl N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(12(13,14)15)8-9-6-4-5-7-16-9/h9,16H,4-8H2,1-3H3 |
InChIキー |
GOVRHSMXFVLMCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC1CCCCN1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















